

# Umbralisib and its Enantiomers: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of umbralisib and its enantiomers, focusing on their roles as dual inhibitors of phosphatidylinositol 3-kinase-delta (PI3K $\delta$ ) and casein kinase 1-epsilon (CK1 $\epsilon$ ). Umbralisib, also known as TGR-1202, has been investigated for the treatment of various hematological malignancies.[1][2][3][4] The chemical structure of umbralisib possesses a chiral center, leading to the existence of two enantiomers: (S)-umbralisib and (R)-umbralisib. Publicly available data predominantly focuses on the biological activity of the racemate or identifies umbralisib as the (S)-enantiomer.[5] This guide summarizes the known activity of umbralisib and highlights the current data gap regarding the specific activity of its (R)-enantiomer.

## **Data Presentation**

**Table 1: Kinase Inhibitory Activity of Umbralisib** 

| Compound              | Target | IC50 (nM) |
|-----------------------|--------|-----------|
| Umbralisib (TGR-1202) | ΡΙ3Κδ  | 22.2      |

Note: Data for the individual (S)- and (R)-enantiomers are not publicly available in the reviewed literature. The IC50 value presented is for the compound TGR-1202, which has been identified as umbralisib.



## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway targeted by umbralisib and a typical experimental workflow for evaluating its activity.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-inhuman study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbralisib Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Umbralisib and its Enantiomers: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139175#structure-activity-relationship-of-umbralisib-and-its-enantiomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com